2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
CAS No.: 1021230-25-0
Cat. No.: VC11926746
Molecular Formula: C23H23FN4O
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021230-25-0 |
|---|---|
| Molecular Formula | C23H23FN4O |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C23H23FN4O/c1-17-4-2-3-5-20(17)21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)16-18-6-8-19(24)9-7-18/h2-11H,12-16H2,1H3 |
| Standard InChI Key | QKSHEHWZADZTEV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name 2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one systematically describes the molecule’s architecture. The core structure consists of an ethanone backbone (CH3-C=O) substituted at position 1 with a 4-fluorophenyl group and at position 2 with a piperazine ring. The piperazine’s distal nitrogen connects to a pyridazine scaffold, which is further substituted at position 6 with a 2-methylphenyl group. This arrangement creates three distinct pharmacophoric regions:
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Aromatic domain: The 4-fluorophenyl and 2-methylphenyl groups provide hydrophobic surfaces for receptor binding.
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Heterocyclic linker: The piperazine-pyridazine system enables conformational flexibility and hydrogen bonding.
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Ketone functionality: The ethanone moiety may participate in dipole interactions or serve as a metabolic handle.
Stereochemical Considerations
While the molecule lacks chiral centers, the piperazine ring’s chair-to-chair interconversion creates dynamic spatial arrangements that influence receptor binding kinetics. Quantum mechanical calculations suggest the lowest-energy conformation positions the pyridazinyl and fluorophenyl groups in a pseudo-axial orientation, minimizing steric clashes.
Physicochemical Properties
Molecular Characteristics
The compound’s physicochemical profile is summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H23FN4O | |
| Molecular Weight | 390.45 g/mol | |
| XLogP3-AA | 4.2 (Predicted) | |
| Solubility (DMSO) | 10 mM | |
| Topological Polar Surface | 48.5 Ų |
These properties suggest moderate lipophilicity (XLogP3-AA = 4.2) compatible with blood-brain barrier penetration, while the polar surface area remains below 50 Ų—a threshold associated with CNS bioavailability.
Stability and Reactivity
Accelerated stability studies indicate the compound remains >95% intact after 24 hours in pH 7.4 buffer at 37°C, with degradation primarily occurring via defluorination (∼3%) and pyridazine ring oxidation (∼1.5%). The fluorine atom at the para position of the phenyl ring enhances metabolic stability by resisting cytochrome P450-mediated hydroxylation, a common inactivation pathway for aromatic systems.
Pharmacological Profile and Mechanism of Action
Dopamine D2 Receptor Antagonism
As a potent dopamine D2 receptor antagonist (Ki = 12 nM), the compound blocks postsynaptic dopamine signaling in the mesolimbic pathway—a mechanism central to its putative antipsychotic effects. Comparative studies show 5-fold selectivity for D2 over D3 receptors and negligible activity at D1, D4, or D5 subtypes (<10% inhibition at 1 μM). This selectivity profile reduces risks of extrapyramidal side effects associated with non-selective antipsychotics.
Secondary Pharmacological Targets
Screening against 168 GPCRs revealed moderate antagonism at:
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5-HT2A receptors (IC50 = 230 nM): May contribute to mood-stabilizing effects.
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α1-adrenergic receptors (IC50 = 1.2 μM): Could explain observed orthostatic hypotension in animal models.
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H1 histamine receptors (IC50 = 8.7 μM): Potential sedative effects at high doses.
Synthesis and Manufacturing Considerations
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:
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Pyridazine core construction: Cyclocondensation of 2-methylphenyl hydrazine with mucobromic acid yields 6-(2-methylphenyl)pyridazin-3(2H)-one, followed by chlorination to 3-chloro-6-(2-methylphenyl)pyridazine.
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Piperazine coupling: Nucleophilic aromatic substitution with piperazine introduces the nitrogen linker.
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Ethanone assembly: Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride produces 2-(4-fluorophenyl)ethan-1-one, which undergoes nucleophilic displacement with the piperazine intermediate.
Purification Challenges
The final reaction mixture typically contains ∼15% of a regioisomeric byproduct (3-(2-methylphenyl)pyridazine analog), necessitating orthogonal purification via preparative HPLC with a C18 column (ACN/H2O gradient).
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